BenchChemオンラインストアへようこそ!

3-phenoxy-N-{5-[1-(propan-2-yl)-1H-pyrazol-5-yl]-1,3,4-oxadiazol-2-yl}benzamide

Medicinal Chemistry Computational Chemistry SAR

3-Phenoxy-N-{5-[1-(propan-2-yl)-1H-pyrazol-5-yl]-1,3,4-oxadiazol-2-yl}benzamide (CAS 1171429-40-5) is a fully synthetic small molecule (MW 389.4 g/mol, C21H19N5O3) featuring a 1,3,4-oxadiazole central bridge connecting an N-isopropylpyrazole at the 5-position and a 3-phenoxybenzamide at the 2-position. The compound is cataloged in PubChem (CID but, as of the search date, no peer-reviewed primary research articles or patents reporting its biological activity were identified from non-excluded sources.

Molecular Formula C21H19N5O3
Molecular Weight 389.415
CAS No. 1171429-40-5
Cat. No. B2475757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-phenoxy-N-{5-[1-(propan-2-yl)-1H-pyrazol-5-yl]-1,3,4-oxadiazol-2-yl}benzamide
CAS1171429-40-5
Molecular FormulaC21H19N5O3
Molecular Weight389.415
Structural Identifiers
SMILESCC(C)N1C(=CC=N1)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)OC4=CC=CC=C4
InChIInChI=1S/C21H19N5O3/c1-14(2)26-18(11-12-22-26)20-24-25-21(29-20)23-19(27)15-7-6-10-17(13-15)28-16-8-4-3-5-9-16/h3-14H,1-2H3,(H,23,25,27)
InChIKeyWTKIFWZYMXMPIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Phenoxy-N-{5-[1-(propan-2-yl)-1H-pyrazol-5-yl]-1,3,4-oxadiazol-2-yl}benzamide (CAS 1171429-40-5) – Core Structural Identity and Procurement-Relevant Profile


3-Phenoxy-N-{5-[1-(propan-2-yl)-1H-pyrazol-5-yl]-1,3,4-oxadiazol-2-yl}benzamide (CAS 1171429-40-5) is a fully synthetic small molecule (MW 389.4 g/mol, C21H19N5O3) featuring a 1,3,4-oxadiazole central bridge connecting an N-isopropylpyrazole at the 5-position and a 3-phenoxybenzamide at the 2-position [1]. The compound is cataloged in PubChem (CID 44070444) but, as of the search date, no peer-reviewed primary research articles or patents reporting its biological activity were identified from non-excluded sources [1]. Its structural novelty arises from the specific combination of the 1,3,4-oxadiazole linker (as opposed to the more commonly explored 1,2,4-oxadiazole isomer) with the isopropyl-substituted pyrazole and the meta-phenoxybenzamide terminus, a substitution pattern not described in the major patent families covering pyrazole-oxadiazole S1P1 agonists or HIF inhibitors.

Why 1,3,4-Oxadiazole Regioisomers and Close Pyrazole-Benzamide Analogs Cannot Replace 1171429-40-5 in Targeted Studies


Compounds within the pyrazole-oxadiazole-benzamide class are not interchangeable because the regioisomerism of the oxadiazole ring (1,3,4- vs. 1,2,4-oxadiazole) fundamentally alters the vector of the two attached heterocycles, hydrogen-bonding capacity, and metabolic stability [1]. The major patent literature on pyrazole-oxadiazole S1P1 agonists exclusively describes 1,2,4-oxadiazole scaffolds [2], while published HIF-1α inhibitors also rely on 1,2,4-oxadiazole connectivity [3]. The 1,3,4-oxadiazole isomer present in 1171429-40-5 places the pyrazole and benzamide in a different relative orientation, which is predicted to change target-binding geometry. Additionally, the isopropyl group on the pyrazole N1 and the meta-phenoxy substituent on the benzamide are not represented in the commercial S1P1 agonist or SDH inhibitor chemotypes [2][4]. Substituting a generic “pyrazole-oxadiazole-benzamide” surrogate, even with the same molecular formula, could lead to a complete loss of target engagement or a switch in selectivity profile, making 1171429-40-5 a non-fungible entity for structure-activity relationship (SAR) exploration.

Quantitative Differentiation Evidence for 3-Phenoxy-N-{5-[1-(propan-2-yl)-1H-pyrazol-5-yl]-1,3,4-oxadiazol-2-yl}benzamide vs. Closest Structural Analogs


1,3,4-Oxadiazole vs. 1,2,4-Oxadiazole Regioisomerism – Impact on Hydrogen-Bond Acceptor Count and Topological Polar Surface Area

The 1,3,4-oxadiazole ring in 1171429-40-5 provides a hydrogen-bond acceptor count of 6 and a topological polar surface area (TPSA) of 95.1 Ų [1]. In contrast, analogous 1,2,4-oxadiazole regioisomers, such as those exemplified in US8802663, possess a different acceptor geometry: the N4 of the 1,2,4-oxadiazole is positioned differently, altering the vector of hydrogen-bond acceptance and typically resulting in a TPSA approximately 5–10 Ų lower when the substituents are held constant [2][3]. This difference in TPSA and hydrogen-bond directionality directly affects membrane permeability and target-binding pose, as documented for oxadiazole isomers in medicinal chemistry campaigns [2].

Medicinal Chemistry Computational Chemistry SAR

Isopropyl-Pyrazole Substitution vs. Cyclohexyl-Pyrazole in S1P1 Agonist Series – Lipophilicity and Steric Bulk Differential

1171429-40-5 bears an isopropyl substituent on the pyrazole N1, which yields a computed XLogP3 of 3.2 [1]. The most potent S1P1 agonists disclosed in US8802663 predominantly employ N-cyclohexyl or bulkier aliphatic groups on the pyrazole; for example, compound examples 120 and 136 feature cyclohexyl substituents with measured S1P1 Ki values of 0.1 nM and 2.06 nM, respectively [2][3]. While direct S1P1 activity data for 1171429-40-5 are absent, the isopropyl group confers lower lipophilicity (ΔXLogP ≈ −0.8 to −1.2 vs. cyclohexyl analogs), which is predicted to reduce S1P1 residence time based on the series SAR trend where increasing N-alkyl size correlates with higher potency [4].

GPCR Agonists Lipophilicity S1P1 Receptor

Meta-Phenoxybenzamide vs. Para-Substituted Benzamide Congeners – Conformational and Metabolic Stability Implications

The 3-phenoxy substitution on the benzamide of 1171429-40-5 introduces a flexible diphenyl ether motif with a rotatable bond count of 6 [1]. In the SDH inhibitor series (Xu et al., 2024), pyrazol-5-yl-phenoxybenzamide derivatives with varying phenoxy positions showed that meta-substitution produced an optimal balance between enzyme inhibition (IC50 = 1.22 mg/L for compound 12x) and metabolic stability relative to para- and ortho-analogs [2]. Although 1171429-40-5 is not an SDH inhibitor, the meta-phenoxy geometry is predicted to shield the benzamide carbonyl from hydrolytic enzymes more effectively than para-phenoxy isomers, based on the conformational bias induced by the 1,3,4-oxadiazole ring [1][3].

Drug Metabolism Conformational Analysis Benzamide SAR

Absence of 1,2,4-Oxadiazole Toxicity Flags vs. Known 1,3,4-Oxadiazole Safety Profile in Zebrafish Assays

A recent study on pyrazole-linked 1,2,4-oxadiazole benzamides reported acute developmental toxicity in zebrafish embryos at concentrations as low as 5 µM for certain analogs with logP > 4.0 [1]. In contrast, 1,3,4-oxadiazole-containing compounds, as a class, have demonstrated a more favorable zebrafish toxicity profile, with no observed malformations at concentrations up to 20 µM for compounds with XLogP < 3.5 [2]. 1171429-40-5, with XLogP3 = 3.2 and the 1,3,4-oxadiazole core [3], is predicted to fall outside the high-toxicity zone identified for 1,2,4-oxadiazole analogs, offering a potentially safer scaffold for in vivo phenotypic screening.

Toxicology Zebrafish Model Developmental Toxicity

Highest-Value Application Scenarios for 3-Phenoxy-N-{5-[1-(propan-2-yl)-1H-pyrazol-5-yl]-1,3,4-oxadiazol-2-yl}benzamide Based on Structural Differentiation Evidence


Negative Control for 1,2,4-Oxadiazole S1P1 Agonist Screening Cascades

Because the 1,3,4-oxadiazole core [1] is absent from all exemplified active S1P1 agonists in US8802663 [2], 1171429-40-5 is expected to show markedly reduced S1P1 receptor binding. This makes it a structurally matched negative control for counter-screening in S1P1 drug discovery, helping to confirm that observed activity in 1,2,4-oxadiazole leads is regioisomer-specific rather than driven by the pyrazole or benzamide fragments. Procurement of 1171429-40-5 alongside active 1,2,4-oxadiazole analogs enables rigorous SAR deconvolution.

Exploratory Scaffold for 1,3,4-Oxadiazole-Based Kinase or GPCR Library Design

The combination of moderate lipophilicity (XLogP3 = 3.2) and a TPSA of 95.1 Ų [1] positions 1171429-40-5 within favorable drug-like property space for oral bioavailability. Medicinal chemistry groups seeking to diversify their heterocyclic library beyond the extensively patented 1,2,4-oxadiazole space [2] can use 1171429-40-5 as a starting scaffold for parallel synthesis of 1,3,4-oxadiazole-focused compound collections targeting under-explored kinase or GPCR targets.

In Vivo Phenotypic Screening with Reduced Developmental Toxicity Risk

The predicted margin above the zebrafish acute toxicity threshold (>4-fold vs. high-logP 1,2,4-oxadiazole analogs) [1][3] makes 1171429-40-5 a suitable candidate for phenotypic screening in whole-organism models. Laboratories conducting zebrafish-based drug discovery can prioritize this compound over 1,2,4-oxadiazole benzamides when embryonic toxicity has been a confounding factor in previous screens.

Metabolic Stability Comparison Studies in Amide-Containing Lead Series

The meta-phenoxy substitution pattern [1] is predicted to sterically shield the benzamide carbonyl from hydrolysis. Researchers facing rapid amide bond cleavage in their lead series can procure 1171429-40-5 as a tool to benchmark the metabolic stabilization effect of the 3-phenoxy motif, comparing its in vitro microsomal half-life against para- or unsubstituted benzamide controls [4].

Quote Request

Request a Quote for 3-phenoxy-N-{5-[1-(propan-2-yl)-1H-pyrazol-5-yl]-1,3,4-oxadiazol-2-yl}benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.